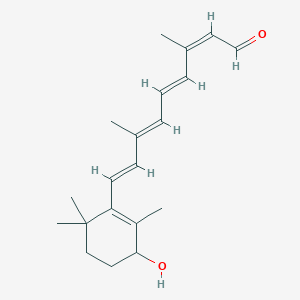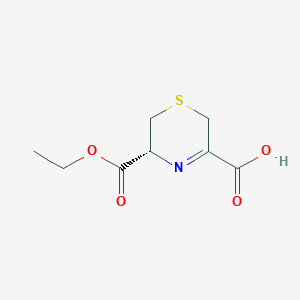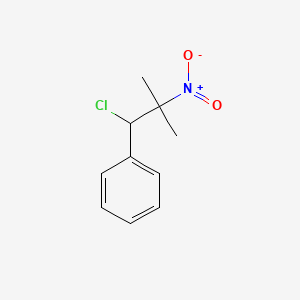
Pemetrexed-5-methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pemetrexed-5-methyl Ester is a derivative of pemetrexed, a well-known antifolate chemotherapy drug. Pemetrexed is primarily used in the treatment of non-small cell lung cancer and malignant pleural mesothelioma. The esterification of pemetrexed to form this compound can potentially alter its pharmacokinetic properties, making it an interesting compound for further research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pemetrexed-5-methyl ester typically involves the esterification of pemetrexed. One common method involves the reaction of pemetrexed with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using techniques such as recrystallization or chromatography to obtain high purity this compound .
Industrial Production Methods: For industrial production, the process is scaled up using large reactors and continuous flow systems. The use of automated systems for monitoring and controlling reaction conditions ensures consistent product quality. The final product is subjected to rigorous quality control tests to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Pemetrexed-5-methyl ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pemetrexed-5-methyl ester has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on cellular metabolism and enzyme inhibition.
Medicine: Explored for its potential as a prodrug that can be converted to active pemetrexed in vivo, potentially improving its pharmacokinetic profile.
Industry: Used in the development of new drug formulations and delivery systems.
Mechanism of Action
Pemetrexed-5-methyl ester, like pemetrexed, acts as an antifolate. It inhibits several key enzymes involved in folate metabolism and DNA synthesis, including thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase. By inhibiting these enzymes, this compound disrupts the synthesis of purine and pyrimidine nucleotides, leading to the inhibition of DNA replication and cell division .
Comparison with Similar Compounds
Methotrexate: Another antifolate used in cancer treatment.
Raltitrexed: A thymidylate synthase inhibitor used in the treatment of colorectal cancer.
Pralatrexate: A folate analog metabolic inhibitor used in the treatment of peripheral T-cell lymphoma.
Uniqueness: Pemetrexed-5-methyl ester is unique due to its esterified form, which can potentially offer different pharmacokinetic properties compared to its parent compound, pemetrexed. This modification can lead to improved drug delivery and reduced side effects, making it a promising candidate for further research and development .
Properties
CAS No. |
1265908-64-2 |
|---|---|
Molecular Formula |
C₂₁H₂₃N₅O₆ |
Molecular Weight |
441.44 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B1144857.png)






